

# Ro 14-1761: A Comprehensive Technical Guide to a Ceftriaxone Analogue

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth analysis of **Ro 14-1761**, a third-generation cephalosporin antibiotic that is a close structural analogue of the widely used drug, ceftriaxone. This document consolidates available data on its chemical properties, mechanism of action, and antimicrobial activity, presenting a comparative perspective with ceftriaxone. Detailed experimental methodologies for in vitro and in vivo evaluation are provided to facilitate further research and development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

## Introduction

**Ro 14-1761** is a semisynthetic, broad-spectrum cephalosporin antibiotic belonging to the third generation of this class.[1] Its structural similarity to ceftriaxone, a cornerstone in the treatment of severe bacterial infections, suggests a comparable mechanism of action and antimicrobial spectrum.[2] This guide aims to provide a detailed technical overview of **Ro 14-1761** for researchers and professionals in the field of drug development, offering a foundation for further investigation into its potential as a therapeutic agent.

# **Chemical Structure and Properties**



**Ro 14-1761** and ceftriaxone share a common 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to the antibacterial activity of all cephalosporins. The key structural difference lies in the side chain at the C-7 position of the dihydrothiazine ring.

Table 1: Chemical Properties of Ro 14-1761 and Ceftriaxone

| Property          | Ro 14-1761                                                                                                                                                                                                   | Ceftriaxone                                                                                                                                                                                                                     |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]amin o]-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-7-[[(2Z)-2-(2-amino-<br>1,3-thiazol-4-yl)-2-<br>methoxyiminoacetyl]amino]-3-<br>[[(2-methyl-5,6-dioxo-1H-1,2,4-<br>triazin-3-yl)sulfanylmethyl]-8-<br>oxo-5-thia-1-<br>azabicyclo[4.2.0]oct-2-ene-2-<br>carboxylic acid |
| CAS Number        | 82502-19-0[3]                                                                                                                                                                                                | 73384-59-5                                                                                                                                                                                                                      |
| Molecular Formula | C17H16N8O7S3[4]                                                                                                                                                                                              | C18H18N8O7S3                                                                                                                                                                                                                    |
| Molecular Weight  | 540.55 g/mol [4]                                                                                                                                                                                             | 554.58 g/mol                                                                                                                                                                                                                    |

## **Mechanism of Action**

Like other  $\beta$ -lactam antibiotics, **Ro 14-1761** is expected to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core  $\beta$ -lactam ring is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursors.





Click to download full resolution via product page

This binding inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a weakened cell wall, ultimately causing cell lysis and death. The aminothiazole and oxime moieties in the C-7 side chain are known to confer stability against many  $\beta$ -lactamases, the primary mechanism of bacterial resistance to  $\beta$ -lactam antibiotics.

# **Antimicrobial Spectrum and Activity**

**Ro 14-1761** is classified as a third-generation cephalosporin, suggesting a broad spectrum of activity against Gram-negative bacteria, including many members of the Enterobacteriaceae family.[3][5] Its activity against Gram-positive organisms and anaerobic bacteria would require specific in vitro testing for a comprehensive profile.

Table 2: Comparative In Vitro Activity of Ceftriaxone (MIC<sub>50</sub> and MIC<sub>90</sub> in μg/mL)



| Organism                 | Ceftriaxone MIC <sub>50</sub> | Ceftriaxone MIC90 |
|--------------------------|-------------------------------|-------------------|
| Escherichia coli         | ≤0.004 - 0.5                  | 16                |
| Klebsiella pneumoniae    | ≤0.004 - 0.5                  | -                 |
| Haemophilus influenzae   | ≤0.004                        | -                 |
| Neisseria spp.           | ≤0.001                        | -                 |
| Streptococcus pneumoniae | 0.25                          | 2                 |
| Staphylococcus aureus    | 2.0                           | -                 |
| Streptococcus pyogenes   | 0.015                         | -                 |
| Acinetobacter spp.       | 8.0 - 16                      | -                 |
| Pseudomonas aeruginosa   | 8.0 - 16                      | -                 |

Note: Data for **Ro 14-1761** is not available in the public domain and requires experimental determination. The data for ceftriaxone is compiled from multiple sources and can vary based on the specific strains tested.[6]

# Experimental Protocols Synthesis of Ro 14-1761

The synthesis of **Ro 14-1761** involves a multi-step process, beginning with the preparation of the key intermediate, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid, followed by acylation.





Click to download full resolution via product page

Protocol for the Synthesis of the 7-ACA Intermediate:

A detailed protocol for the synthesis of the specific 7-ACA intermediate for **Ro 14-1761** is not readily available in public literature. However, a general method for the synthesis of similar 7-amino-3-substituted-3-cephem-4-carboxylic acids involves the nucleophilic substitution of the acetoxy group at the C-3' position of 7-ACA with a suitable thiol.[7] For **Ro 14-1761**, this would be 3-mercapto-6-hydroxy-2-methyl-1,2,4-triazin-5(2H)-one.

Protocol for the Acylation of the 7-ACA Intermediate:

The final step in the synthesis of **Ro 14-1761** is the acylation of the amino group at the C-7 position of the cephalosporin nucleus with an activated form of the 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.

#### General Acylation Protocol:

- The 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.
- The pH of the solution is adjusted to the alkaline range to deprotonate the amino group.



- An activated derivative of the side chain, such as an acyl chloride or a mixed anhydride, is added to the reaction mixture.
- The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the product is isolated and purified, typically by precipitation and recrystallization or by chromatographic methods.[8]

## In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of **Ro 14-1761** can be determined using standard methods such as broth microdilution or disk diffusion.





#### Click to download full resolution via product page

#### **Broth Microdilution Protocol:**

- Preparation of Antimicrobial Solutions: Prepare stock solutions of Ro 14-1761 and ceftriaxone in a suitable solvent.
- Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in cationadjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5
   McFarland standard. Dilute this suspension to achieve a final concentration of approximately
   5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.
- Inoculation: Inoculate the microtiter plates with the bacterial suspension.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## In Vivo Efficacy Studies

The efficacy of **Ro 14-1761** in a living system can be evaluated using a murine infection model, such as a thigh infection or pneumonia model.





Click to download full resolution via product page

#### Murine Thigh Infection Model Protocol:

- Immunosuppression (optional): To establish a robust infection, mice may be rendered neutropenic by treatment with cyclophosphamide.
- Inoculation: Inject a standardized bacterial suspension into the thigh muscle of the mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), administer **Ro 14-1761**, ceftriaxone, or a vehicle control via a relevant route (e.g., subcutaneous or intravenous).
- Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.



- Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of CFU per gram of tissue.
- Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of the compounds.

## Conclusion

**Ro 14-1761** represents a close structural analogue of ceftriaxone, a critically important third-generation cephalosporin. Based on its chemical structure, it is predicted to have a similar mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a framework for the further investigation of **Ro 14-1761**, including detailed methodologies for its synthesis and evaluation. The generation of comparative in vitro and in vivo data against a panel of clinically relevant bacterial pathogens is essential to fully elucidate its potential as a novel therapeutic agent. The provided protocols and structured data presentation are intended to facilitate these research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 7-Amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo- 1,2,4-triazin-3-yl)thio]methyl]cephalosporanic acid | 58909-56-1 | FA17508 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillinsusceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ro 14-1761: A Comprehensive Technical Guide to a Ceftriaxone Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679442#ro-14-1761-as-a-ceftriaxone-analogue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com